molecular formula C20H15ClN2O4S B2430219 4-((4-chlorophenyl)sulfonyl)-2-(furan-2-yl)-N-(p-tolyl)oxazol-5-amine CAS No. 862794-86-3

4-((4-chlorophenyl)sulfonyl)-2-(furan-2-yl)-N-(p-tolyl)oxazol-5-amine

Cat. No.: B2430219
CAS No.: 862794-86-3
M. Wt: 414.86
InChI Key: SOVKEDMJJINNSS-UHFFFAOYSA-N
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Description

4-((4-chlorophenyl)sulfonyl)-2-(furan-2-yl)-N-(p-tolyl)oxazol-5-amine is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-chlorophenyl)sulfonyl)-2-(furan-2-yl)-N-(p-tolyl)oxazol-5-amine typically involves multiple steps, starting with the preparation of the oxazole ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality .

Chemical Reactions Analysis

Types of Reactions

4-((4-chlorophenyl)sulfonyl)-2-(furan-2-yl)-N-(p-tolyl)oxazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlling the temperature, solvent, and pH to achieve the desired transformation .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to derivatives with different properties .

Scientific Research Applications

4-((4-chlorophenyl)sulfonyl)-2-(furan-2-yl)-N-(p-tolyl)oxazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-((4-chlorophenyl)sulfonyl)-2-(furan-2-yl)-N-(p-tolyl)oxazol-5-amine involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the target and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-bromophenyl)sulfonyl]-2-(furan-2-yl)-N-(4-methylphenyl)-1,3-oxazol-5-amine
  • 4-[(4-methylphenyl)sulfonyl]-2-(furan-2-yl)-N-(4-methylphenyl)-1,3-oxazol-5-amine
  • 4-[(4-fluorophenyl)sulfonyl]-2-(furan-2-yl)-N-(4-methylphenyl)-1,3-oxazol-5-amine

Uniqueness

The uniqueness of 4-((4-chlorophenyl)sulfonyl)-2-(furan-2-yl)-N-(p-tolyl)oxazol-5-amine lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-(4-chlorophenyl)sulfonyl-2-(furan-2-yl)-N-(4-methylphenyl)-1,3-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN2O4S/c1-13-4-8-15(9-5-13)22-19-20(23-18(27-19)17-3-2-12-26-17)28(24,25)16-10-6-14(21)7-11-16/h2-12,22H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOVKEDMJJINNSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=C(N=C(O2)C3=CC=CO3)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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